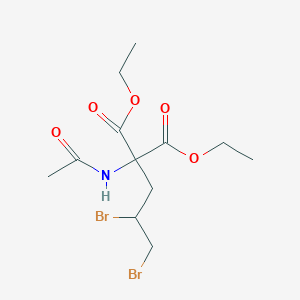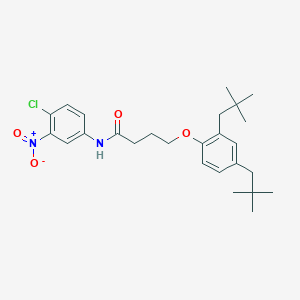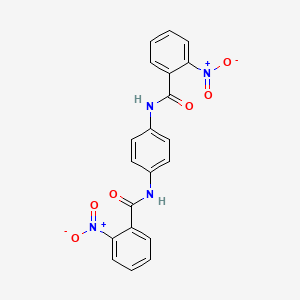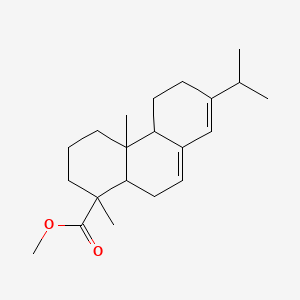
2,6-Dibenzyloxyhydroquinone diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibenzyloxyhydroquinone diacetate: is an organic compound with the molecular formula C24H22O6 and a molecular weight of 406.439 g/mol . It is a derivative of hydroquinone, where the hydroxyl groups are protected by benzyl and acetate groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzyloxyhydroquinone diacetate typically involves the acetylation of 2,6-dibenzyloxyhydroquinone. One common method includes the reaction of hydroquinone with benzyl chloride to form 2,6-dibenzyloxyhydroquinone, followed by acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibenzyloxyhydroquinone diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The benzyl and acetate groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
2,6-Dibenzyloxyhydroquinone diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dibenzyloxyhydroquinone diacetate involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical and chemical processes. Its molecular targets include enzymes involved in oxidative stress and pathways related to cellular redox balance .
Comparación Con Compuestos Similares
- 2,5-Dimethyl-2,5-hexanediol diacetate
- 2,5-Dimethyl-2-hexene-1,6-diol diacetate
- 2,2’,6,6’-Tetramethyl-4,4’-biphenol diacetate
Comparison: 2,6-Dibenzyloxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .
Propiedades
Número CAS |
42528-82-5 |
|---|---|
Fórmula molecular |
C24H22O6 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-3,5-bis(phenylmethoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O6/c1-17(25)29-21-13-22(27-15-19-9-5-3-6-10-19)24(30-18(2)26)23(14-21)28-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
Clave InChI |
CSSMRIUJVDNLGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)
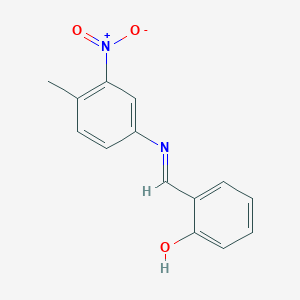



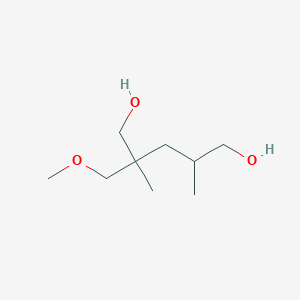

![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
